Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate
Description
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate is a heterocyclic compound featuring a fused pyrido-pyrimidine scaffold with a methyl ester group at position 9 and a ketone group at position 4 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules. Its synthesis typically involves condensation reactions between substituted pyrimidine precursors and glycinate derivatives under basic conditions . The compound’s reactivity is influenced by the electron-withdrawing ketone group and the ester moiety, enabling further functionalization at positions 2 and 3 .
Properties
CAS No. |
1395493-29-4 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-oxopyrido[1,2-a]pyrimidine-9-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-3-2-6-12-8(13)4-5-11-9(7)12/h2-6H,1H3 |
InChI Key |
KJAVBANLVGEDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has shown that Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Table 1: Anticancer Activity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 82 |
| 50 | 55 |
| 100 | 20 |
In a study involving lung adenocarcinoma (A549) cells, the compound showed a significant decrease in cell viability at higher concentrations, indicating its potential as an anticancer agent comparable to standard treatments like cisplatin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several multidrug-resistant bacterial strains.
Case Study: Antimicrobial Efficacy
In controlled laboratory tests, this compound was tested against Klebsiella pneumoniae and Staphylococcus aureus, yielding the following results:
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound could serve as a potential antimicrobial agent in treating infections caused by resistant strains.
Antiviral Activity
Preliminary investigations into the antiviral properties of this compound have indicated activity against several viruses.
Table 3: Antiviral Activity Results
| Virus | Cytotoxicity (CC50) (µg/mL) | Inhibition Concentration (IC50) (µg/mL) |
|---|---|---|
| West Nile Virus | >100 | 25 |
| Dengue Virus | >100 | 30 |
These results highlight the compound's potential as an antiviral agent, warranting further research into its mechanisms of action and efficacy.
Target Interactions
Based on structural similarities with other bioactive compounds, it is likely that this compound interacts with various enzymes and receptors within cells. This interaction may lead to alterations in cellular processes that inhibit cancer growth or microbial proliferation.
Mechanism of Action
The mechanism by which Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate exerts its effects often involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate can be contextualized by comparing it to structurally related derivatives. Key differences in substituents, synthesis routes, and bioactivity are summarized below:
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The methyl ester at position 9 (target compound) enhances solubility in polar solvents compared to the hydroxyl group in N-(benzyl)-2-hydroxy analogs .
- Fluorine and methoxy groups (e.g., in compound from ) improve metabolic stability and target affinity due to electronegativity and steric effects .
- Pyrrolidinyl and tetrahydropyridinyl substituents () introduce basic nitrogen atoms, facilitating interactions with acidic residues in enzyme active sites .
Synthetic Flexibility :
- The target compound’s ester group allows hydrolysis to carboxylic acids (e.g., compounds 19–20 in ), enabling further derivatization into carboxamides with varied aromatic amines .
- Aldehyde-containing analogs () serve as electrophilic warheads for covalent drug design, a feature absent in the methyl ester derivative .
Bioisosteric Relationships: highlights bioisosterism between the pyrido-pyrimidine nucleus and 4-hydroxyquinolin-2-one, suggesting interchangeable use in analgesic drug design while retaining activity .
Physicochemical Properties: Lipophilicity: Ethoxyphenylamino substituents () increase logP values, favoring blood-brain barrier penetration, whereas polar esters (target compound) may limit CNS access . Melting Points: Carboxamide derivatives (e.g., compounds 21–29 in ) exhibit higher melting points (>200°C) due to hydrogen bonding, contrasting with the lower thermal stability of ester derivatives .
Biological Activity
Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate (CAS No. 23951-66-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various sources, including case studies and research findings.
- Molecular Formula : C10H8N2O3
- Molecular Weight : 204.18 g/mol
- Structure : The compound features a pyrido-pyrimidine structure, which is significant for its biological interactions.
Anticancer Properties
Research indicates that methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study evaluated the cytotoxic effects of similar pyrimidine derivatives on human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that these compounds could inhibit cell growth significantly, with some derivatives achieving up to 84% growth inhibition at specific concentrations .
The mechanism by which methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine exerts its anticancer effects appears to involve:
- Kinase Inhibition : Certain derivatives have shown inhibitory activity against various tyrosine kinases, which are crucial in cancer proliferation pathways. For example, one derivative exhibited inhibition rates of approximately 22% against CDK1/CyclinA2 and other kinases .
Antioxidant and Antibacterial Activities
In addition to anticancer properties, compounds related to methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine have been studied for their antioxidant and antibacterial activities:
- Antioxidant Activity : Some studies suggest these compounds can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
- Antibacterial Effects : Research has also highlighted the antibacterial properties of pyrimidine derivatives, indicating their potential use in treating bacterial infections .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, a series of pyrimidine-based compounds were synthesized and tested for their anticancer efficacy. The study found that methyl 4-oxo derivatives demonstrated superior cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). This suggests a promising avenue for developing new anticancer therapies based on this compound's structure .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of methyl 4-oxo derivatives, revealing that these compounds could significantly reduce oxidative stress markers in vitro. This positions them as potential candidates for therapeutic applications in conditions exacerbated by oxidative damage, such as neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
